2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
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Overview
Description
2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a chemical compound with the molecular formula C19H14ClNO3 and a molecular weight of 339.77 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves the reaction of 2-(4-chlorophenyl)quinoline-4-carboxylic acid with oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydroxylated derivatives of the compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxopropyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 2-Oxopropyl 2-(4-fluorophenyl)quinoline-4-carboxylate
- 2-Oxopropyl 2-(4-methylphenyl)quinoline-4-carboxylate
Uniqueness
2-oxopropyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14ClNO3 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-oxopropyl 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)11-24-19(23)16-10-18(13-6-8-14(20)9-7-13)21-17-5-3-2-4-15(16)17/h2-10H,11H2,1H3 |
InChI Key |
AGBVJYSYMBJSGW-UHFFFAOYSA-N |
SMILES |
CC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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